molecular formula C9H17NO3 B064717 tert-Butyl (4-oxobutan-2-yl)carbamate CAS No. 186743-06-6

tert-Butyl (4-oxobutan-2-yl)carbamate

Cat. No.: B064717
CAS No.: 186743-06-6
M. Wt: 187.24 g/mol
InChI Key: GIQHYOAEOMSKKV-UHFFFAOYSA-N
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Description

tert-Butyl (4-oxobutan-2-yl)carbamate is a chemical compound with the molecular formula C9H17NO3. It is known for its applications in various fields, including chemistry, biology, and industry. This compound is characterized by its tert-butyl group attached to a carbamate moiety, which is further connected to a 4-oxobutan-2-yl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

tert-Butyl (4-oxobutan-2-yl)carbamate can be synthesized through several methods. One common approach involves the reaction of tert-butyl carbamate with an appropriate ketone under acidic or basic conditions. The reaction typically requires a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and solvent, can vary depending on the specific synthetic route employed .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (4-oxobutan-2-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines. Substitution reactions can result in a wide range of derivatives with different functional groups .

Scientific Research Applications

tert-Butyl (4-oxobutan-2-yl)carbamate has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl (4-oxobutan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor or activator of certain enzymes, affecting biochemical processes within cells. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to tert-Butyl (4-oxobutan-2-yl)carbamate include:

Uniqueness

This compound is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable in various applications, particularly in the synthesis of complex molecules and the study of biochemical processes .

Biological Activity

Tert-butyl (4-oxobutan-2-yl)carbamate is a compound of interest in medicinal chemistry due to its potential biological activity and applications in drug development. This article explores its biological mechanisms, interactions with various enzymes, and potential therapeutic applications, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by the presence of a carbamate functional group, which is known for its ability to form covalent bonds with nucleophilic sites on proteins. This interaction can lead to the modulation or inhibition of enzyme activities. The oxo group in the structure enhances its potential for hydrogen bonding, affecting binding affinity and specificity towards biological targets.

The mechanism of action for this compound involves:

  • Enzyme Interaction : The compound may interact with various enzymes, potentially inhibiting their activity or altering their function. This is particularly relevant in metabolic pathways where enzyme modulation can influence drug metabolism.
  • Binding Affinity : The structural features of the compound suggest that it can bind to specific receptors or enzymes, which might be critical for its therapeutic effects. Studies indicate that similar compounds have demonstrated anti-inflammatory and analgesic properties, making this compound a candidate for further exploration in these areas.

Table 1: Summary of Biological Activities

Study FocusFindingsReference
Enzyme InteractionExhibits potential as an enzyme inhibitor
Anti-inflammatory propertiesSimilar compounds show anti-inflammatory effects
Therapeutic ApplicationsPotential use as a prodrug or intermediate

Case Studies

  • Inhibition Studies : Research indicates that this compound can inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that compounds with similar structures can affect the activity of cytochrome P450 enzymes, which are crucial for drug metabolism.
  • Anti-Cancer Activity : In a related study, compounds structurally similar to this compound exhibited significant antiproliferative effects against various cancer cell lines. This suggests that there may be potential for this compound in cancer therapeutics, particularly through the modulation of signaling pathways involved in cell growth and apoptosis .
  • Neuroprotective Effects : Another area of investigation involves the neuroprotective properties of similar carbamate compounds against neurodegenerative conditions. These studies focus on the ability of these compounds to reduce oxidative stress and inflammation in neuronal cells, which are critical factors in diseases like Alzheimer's .

Properties

IUPAC Name

tert-butyl N-(4-oxobutan-2-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17NO3/c1-7(5-6-11)10-8(12)13-9(2,3)4/h6-7H,5H2,1-4H3,(H,10,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GIQHYOAEOMSKKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CC=O)NC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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